![molecular formula C12H17Cl2NO3 B2814312 6-Azaspiro[3.4]octane-6-carboxylic acid, 1,1-dichloro-2-oxo-, 1,1-dimethylethyl ester CAS No. 1558037-99-2](/img/structure/B2814312.png)
6-Azaspiro[3.4]octane-6-carboxylic acid, 1,1-dichloro-2-oxo-, 1,1-dimethylethyl ester
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Description
6-Azaspiro[3.4]octane-6-carboxylic acid, 1,1-dichloro-2-oxo-, 1,1-dimethylethyl ester is a useful research compound. Its molecular formula is C12H17Cl2NO3 and its molecular weight is 294.17. The purity is usually 95%.
BenchChem offers high-quality 6-Azaspiro[3.4]octane-6-carboxylic acid, 1,1-dichloro-2-oxo-, 1,1-dimethylethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Azaspiro[3.4]octane-6-carboxylic acid, 1,1-dichloro-2-oxo-, 1,1-dimethylethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Reactivity in Organic Chemistry :
- Molchanov and Tran (2012) demonstrated the reduction and hydrolysis of substituted 5-oxa-6-azaspiro[2.4]heptane-1,2-dicarboxylic acid esters, revealing their potential in creating bis(hydroxymethyl)cyclopropanes and substituted cyclopropane-1,2-dicarboxylic acids while maintaining the 5-oxa-6-azaspiro[2.4]heptane fragment intact (Molchanov & Tran, 2012).
- Research by Andreae et al. (1992) explored the electrophilic amination of C-H-Acidic compounds with 1-Oxa-2-azaspiro[2.5]octane, providing insights into the synthesis of complex organic molecules (Andreae, Schmitz, Wulf, & Schulz, 1992).
Chemical Synthesis and Structural Analysis :
- Tsuno, Kondo, and Sugiyama (2006) investigated the cycloaddition reaction of Schiff bases with ketenes, leading to the formation of spiro compounds that integrate the β-lactam and 1,3-dioxolan-4-one structures (Tsuno, Kondo, & Sugiyama, 2006).
- Gurry, McArdle, and Aldabbagh (2015) described a novel synthesis of 2-oxa-7-azaspiro[3.5]nonane, highlighting the versatility of spirocyclic oxetanes in organic chemistry (Gurry, McArdle, & Aldabbagh, 2015).
Applications in Drug Design and Biochemistry :
- The synthesis of 2-azaspiro[3.3]heptane-derived amino acids, as studied by Radchenko, Grygorenko, and Komarov (2010), demonstrates the compound's relevance in the creation of sterically constrained amino acids for use in chemistry, biochemistry, and drug design (Radchenko, Grygorenko, & Komarov, 2010).
Molecular Transformations and Synthons :
- Kayukova et al. (2006) examined the reactions of 6,6-dialkyl-5,7-dioxo-4,8-dioxaspiro[2.5]octane-1,1,2,2-tetracarbonitriles, revealing their transformation into various complex molecules, indicating their potential as useful synthons in organic synthesis (Kayukova et al., 2006).
Crystal Structure Analysis :
- The study of the supramolecular aggregation of two hydroxycarboxylic acid derivatives by Foces-Foces et al. (2005) provides insights into the crystal structures of related spirocyclic compounds, which is crucial for understanding their chemical behavior and potential applications (Foces-Foces et al., 2005).
properties
IUPAC Name |
tert-butyl 3,3-dichloro-2-oxo-6-azaspiro[3.4]octane-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17Cl2NO3/c1-10(2,3)18-9(17)15-5-4-11(7-15)6-8(16)12(11,13)14/h4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXIGDJHPUNVMQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CC(=O)C2(Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Azaspiro[3.4]octane-6-carboxylic acid, 1,1-dichloro-2-oxo-, 1,1-dimethylethyl ester |
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